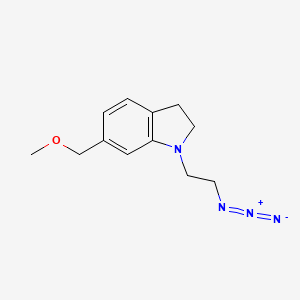
1-(Azetidine-3-carbonyl)piperidine-4-carbonitrile
Übersicht
Beschreibung
1-(Azetidine-3-carbonyl)piperidine-4-carbonitrile is a heterocyclic compound with a unique structure. It combines an azetidine ring (a four-membered ring containing nitrogen) and a piperidine ring (a six-membered ring with one nitrogen atom). The presence of both rings imparts interesting reactivity and potential applications in organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of this compound involves the reaction of a piperidine derivative (such as 1-(tert-butoxycarbonyl)-4-piperidinyl ) with an azetidine precursor . The tert-butoxycarbonyl (Boc) protecting group ensures stability during the reaction. The specific synthetic route may vary, but the resulting product is 1-(Azetidine-3-carbonyl)piperidine-4-carbonitrile .
Molecular Structure Analysis
The molecular formula of this compound is C10H15N3O , and its molecular weight is approximately 193.25 g/mol . The IUPAC name is 1-[1-(tert-butoxycarbonyl)-4-piperidinyl]-3-azetidinecarboxylic acid .
Chemical Reactions Analysis
The reactivity of azetidines is influenced by their considerable ring strain . Despite this strain, the azetidine ring remains more stable than related aziridines. Under appropriate conditions, 1-(Azetidine-3-carbonyl)piperidine-4-carbonitrile can participate in various reactions, including functionalization and derivatization .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
1-(Azetidine-3-carbonyl)piperidine-4-carbonitrile serves as a versatile precursor in the synthesis of complex piperidine derivatives with potential biological activity. For example, Vervisch et al. (2010) demonstrated the conversion of 2-(2-cyano-2-phenylethyl)aziridines into novel cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles, further used to synthesize stereodefined piperidine carboxylic acids, amino alcohols, and diazabicyclo[3.3.1]nonanes. These compounds are valuable for developing pharmacologically active molecules and studying stereochemistry in medicinal chemistry (Vervisch, D’hooghe, Törnroos, & de Kimpe, 2010).
Carbon Dioxide Insertion Reactions
The compound is also involved in unique carbon dioxide insertion reactions. Shi et al. (2000) reported an unexpected carbon dioxide insertion in the reaction of trans-2,4-disubstituted azetidine with diphenylthiophosphinic chloride and diphenylselenophosphinic chloride, highlighting a novel reaction pathway for the fixation of carbon dioxide without a metal catalyst. This process contributes to the development of sustainable chemistry practices by incorporating carbon dioxide into valuable organic compounds (Shi, Jiang, Shen, Feng, & Lei, 2000).
Advanced Building Blocks for Drug Discovery
Feskov et al. (2019) explored the design and synthesis of 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine, piperazine, and morpholine. These compounds, characterized by increased size and conformational flexibility compared to their parent heterocycles, were synthesized on a gram scale. Such advanced building blocks are crucial for lead optimization programs in drug discovery, offering new avenues for the development of novel therapeutic agents (Feskov, Chernykh, Kuchkovska, Daniliuc, Kondratov, & Grygorenko, 2019).
Antimicrobial Activity Screening
Bhat and Begum (2021) synthesized pyrimidine carbonitrile derivatives, including 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile, and evaluated them for antimicrobial activity against various bacterial and fungal strains. The study demonstrated the potential of these compounds to induce bacterial cell membrane rupture and disintegration, highlighting their relevance in the development of new antimicrobial agents (Bhat & Begum, 2021).
Eigenschaften
IUPAC Name |
1-(azetidine-3-carbonyl)piperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-5-8-1-3-13(4-2-8)10(14)9-6-12-7-9/h8-9,12H,1-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFRCEUVZFWMLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidine-3-carbonyl)piperidine-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B1478841.png)

![2-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1478843.png)




![2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1478851.png)
![3-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1478852.png)
![2-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1478854.png)
